molecular formula C9H18ClNO2 B1441658 3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride CAS No. 1220033-28-2

3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride

Cat. No. B1441658
M. Wt: 207.7 g/mol
InChI Key: UTCPMXGIOVEKAQ-UHFFFAOYSA-N
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Description

“3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” is a chemical compound with the formula C9H18ClNO2 . It is a versatile material used in scientific research, with applications such as drug synthesis and polymer development.


Synthesis Analysis

Pyrrolidine, the core structure of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This structure allows for various applications in scientific research.


Chemical Reactions Analysis

The pyrrolidine ring in “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” include its molecular formula (C9H18ClNO2) and molecular weight . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Hybrid Ligands and Complex Formation

Research by Singh et al. (2003) on hybrid organotellurium ligands, which include pyrrolidine rings, highlights their application in forming complexes with metals like palladium(II) and mercury(II). These complexes were characterized by NMR spectroscopy and single-crystal structures, demonstrating the pyrrolidine N's strong ligating strength. This study opens avenues for the use of pyrrolidine derivatives in organometallic chemistry and catalyst design (Singh et al., 2003).

Synthesis of Medicinal and Agrochemical Compounds

Ghelfi et al. (2003) and Bellesia et al. (2001) have demonstrated the synthesis of 5-methoxylated and 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones. These compounds are useful intermediates for the preparation of agrochemicals or medicinal compounds, highlighting the role of pyrrolidine derivatives in synthesizing functional materials for biological applications (Ghelfi et al., 2003); (Bellesia et al., 2001).

Nanoassemblies and Nanoparticle Interactions

Zhang et al. (2004) synthesized a C60-pyrrolidine derivative with a unique hydrophobic-hydrophilic-hydrophobic structure. This compound could form stable nanospheres, which in turn could assemble with gold nanoparticles through photoreduction, showcasing the potential of pyrrolidine derivatives in nanotechnology and material science applications (Zhang et al., 2004).

Electrochromic and Ion Receptor Properties

The study by Mert et al. (2013) on an etheric member of N-linked polybispyrroles based on pyrrolidine demonstrated strong stability, reversible redox processes, and selective voltammetric response towards specific ions. This highlights the application of pyrrolidine derivatives in developing materials for metal recovery and ion sensing (Mert et al., 2013).

Liquid Crystal Synthesis

Research by Qingjun (2007) on the synthesis of a novel liquid crystalline compound utilizing a derivative similar to "3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride" showcases its application in the development of materials with specific thermal and morphological properties, relevant for liquid crystal display technologies (Qingjun, 2007).

Safety And Hazards

While specific safety and hazard information for “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” is not available, it’s important to handle all chemical compounds with care, using appropriate safety measures. For example, pyrrolidine, a related compound, is known to be flammable and can cause severe skin burns and eye damage .

properties

IUPAC Name

3-(2-prop-2-enoxyethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-5-11-6-7-12-9-3-4-10-8-9;/h2,9-10H,1,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCPMXGIOVEKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride

CAS RN

1220033-28-2
Record name Pyrrolidine, 3-[2-(2-propen-1-yloxy)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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